N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole compounds involves several steps, starting from basic benzimidazole or its derivatives and incorporating different functional groups to achieve the desired compound. For example, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered alicyclic rings showcases the complexity and variability in the synthesis approaches for compounds within this chemical class. These methodologies often involve the formation of intermediate compounds that are further modified to achieve the final product (Hehir et al., 2008).
Molecular Structure Analysis
The crystal structure analysis of benzimidazole derivatives provides detailed information about their molecular geometry and conformations. For instance, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole demonstrates the planarity of the benzimidazole ring system and its spatial arrangement with substituents, which are crucial for understanding the compound's chemical behavior and reactivity (Özbey et al., 2001).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, reflecting their chemical properties. The reactivity of these compounds can be influenced by their substitution pattern, as seen in the synthesis and reactivity studies of different benzimidazole derivatives. These studies reveal how changes in the molecular structure can affect the compound's behavior in chemical reactions, such as cycloaddition, substitution, and redox reactions, providing insights into their chemical properties and potential applications (Mesropyan et al., 2005).
properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-5-12-20-14-9-7-6-8-13(14)19-15(20)10-11-18-16(21)17(2,3)4/h5-9H,1,10-12H2,2-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJLFWNJCGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide |
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